1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid
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Overview
Description
1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid is a complex organic compound that combines a chloromethyl group, a trimethylsilyl group, and a hexadecanoic acid ester
Preparation Methods
The synthesis of 1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid typically involves multiple steps. One common method includes the reaction of hexadecanoic acid with chloromethyltrimethylsilane in the presence of a base, such as triethylamine, to form the desired ester. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Chemical Reactions Analysis
1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The trimethylsilyl group imparts unique properties to the compound, making it useful in the development of new materials.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially altering their function. The trimethylsilyl group can enhance the compound’s stability and solubility, facilitating its use in different environments .
Comparison with Similar Compounds
Similar compounds include other chloromethyl esters and trimethylsilyl derivatives. Compared to these compounds, 1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid offers a unique combination of reactivity and stability, making it particularly valuable in synthetic and industrial applications .
Properties
Molecular Formula |
C24H26O3S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-benzhydrylsulfinylacetic acid;cumene |
InChI |
InChI=1S/C15H14O3S.C9H12/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-8(2)9-6-4-3-5-7-9/h1-10,15H,11H2,(H,16,17);3-8H,1-2H3 |
InChI Key |
NIQNWUAAOBAEOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1.C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |
Origin of Product |
United States |
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